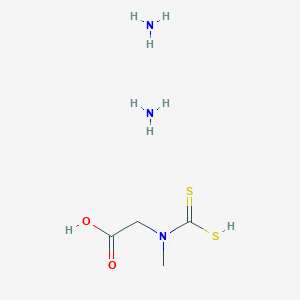

二氨基盐酸二硫代羧基甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Chemistry: N-(Dithiocarboxy)sarcosine Diammonium Salt is used as a masking reagent for soft metal ions in various analytical and synthetic applications. It is also employed as a spin trap for studying nitric oxide in coordination chemistry .

Biology: In biological research, the compound is used to study the interactions of nitric oxide with iron(II) ions, which are relevant in various physiological processes .

Medicine: While not intended for diagnostic or therapeutic use, N-(Dithiocarboxy)sarcosine Diammonium Salt is used in research to understand the role of nitric oxide in medical conditions .

Industry: The compound finds applications in the industrial sector as a reagent for metal ion masking and as an intermediate in the synthesis of other chemical compounds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dithiocarboxy)sarcosine Diammonium Salt involves the reaction of sarcosine with carbon disulfide in the presence of ammonium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around room temperature to slightly elevated temperatures. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of N-(Dithiocarboxy)sarcosine Diammonium Salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is often obtained as a white crystalline powder .

化学反应分析

Types of Reactions:

Oxidation: N-(Dithiocarboxy)sarcosine Diammonium Salt can undergo oxidation reactions, particularly when exposed to oxidizing agents.

Reduction: The compound can also participate in reduction reactions, especially in the presence of reducing agents.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .

作用机制

N-(Dithiocarboxy)sarcosine Diammonium Salt exerts its effects primarily through its ability to bind to soft metal ions. When bound to iron(II) ions, it acts as a hydrophilic spin trap, allowing for the study of nitric oxide interactions. The molecular targets include metal ions, and the pathways involved are related to coordination chemistry and redox reactions .

相似化合物的比较

- N-(Dithiocarboxy)sarcosine Disodium Salt Dihydrate

- N-(Dithiocarboxy)sarcosine Dipotassium Salt

- N-(Dithiocarboxy)sarcosine Calcium Salt

Comparison: N-(Dithiocarboxy)sarcosine Diammonium Salt is unique in its ammonium salt form, which provides specific solubility and reactivity characteristics. Compared to its sodium, potassium, and calcium counterparts, the diammonium salt may offer different binding affinities and reaction profiles with metal ions .

属性

IUPAC Name |

azane;2-[dithiocarboxy(methyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZQESGTMHPWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=S)S.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724541 |

Source

|

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29664-09-3 |

Source

|

| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS) interact with Mercury(II) ions, and what are the downstream effects relevant to analytical chemistry?

A1: N-(Dithiocarboxy)sarcosine Diammonium Salt (DTCS) acts as a chelating agent, selectively binding to Mercury(II) ions to form a stable Hg-DTCS chelate. [] This chelation occurs at a pH of 1, allowing for extraction of the Hg-DTCS complex into an organic solvent (1-hexanol in the study). [] This extraction step is crucial for separating mercury from the sample matrix, improving the selectivity and sensitivity of subsequent analytical detection. [] Once extracted, the Hg-DTCS chelate can be further modified through ligand exchange with hexamethyleneammonium hexamethylenedithiocarbamate (HMA-HMDC) during reversed-phase HPLC analysis. This exchange forms a more easily detectable Hg-HMDC chelate for sensitive quantification using photometric detection at 280 nm. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride](/img/structure/B1139944.png)